1-(2-ethoxyphenyl)-4-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-ethoxyphenyl)-4-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one is a complex organic compound that belongs to the class of benzimidazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-ethoxyphenyl)-4-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the benzimidazole core: This can be achieved by condensing o-phenylenediamine with an appropriate carboxylic acid or its derivatives under acidic conditions.
Introduction of the pyrrolidin-2-one moiety: This step may involve the reaction of the benzimidazole intermediate with a suitable pyrrolidinone derivative.
Ethoxyphenyl and methylbenzyl substitutions: These groups can be introduced through nucleophilic substitution reactions using appropriate reagents.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of solvents that favor the desired reaction pathway.
Temperature and Pressure: Control of temperature and pressure to optimize reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1-(2-ethoxyphenyl)-4-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Common solvents include dichloromethane, ethanol, and acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-ethoxyphenyl)-4-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one involves interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit specific enzymes involved in disease pathways.
Receptor Binding: It may bind to receptors on cell surfaces, modulating cellular responses.
Signal Transduction: The compound may affect intracellular signaling pathways, leading to changes in gene expression and cellular behavior.
Comparison with Similar Compounds
Similar Compounds
1-(2-ethoxyphenyl)-4-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one: can be compared with other benzimidazole derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific substitutions, which may confer unique biological activities and chemical properties compared to other similar compounds.
Properties
Molecular Formula |
C27H27N3O2 |
---|---|
Molecular Weight |
425.5 g/mol |
IUPAC Name |
1-(2-ethoxyphenyl)-4-[1-[(4-methylphenyl)methyl]benzimidazol-2-yl]pyrrolidin-2-one |
InChI |
InChI=1S/C27H27N3O2/c1-3-32-25-11-7-6-10-24(25)29-18-21(16-26(29)31)27-28-22-8-4-5-9-23(22)30(27)17-20-14-12-19(2)13-15-20/h4-15,21H,3,16-18H2,1-2H3 |
InChI Key |
GCENONUOEWPTQS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC5=CC=C(C=C5)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.